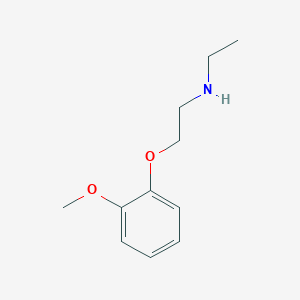

N-Ethyl-2-(2-methoxyphenoxy)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFTZNUFVREYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651094 | |

| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4766-09-0 | |

| Record name | N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-methoxyphenoxy)ethylamine mechanism of action

An In-Depth Technical Guide for the Pharmacological Characterization of 2-(2-Methoxyphenoxy)ethylamine

Abstract

2-(2-Methoxyphenoxy)ethylamine is a well-established chemical entity, primarily recognized for its critical role as a synthetic intermediate in the manufacturing of high-profile pharmaceuticals, including Carvedilol and Tamsulosin.[1][2] Despite its prevalence in synthetic chemistry, its intrinsic pharmacological profile and specific mechanism of action remain largely unexplored in publicly available literature. The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting monoaminergic systems. This guide deviates from a traditional monograph on a known mechanism. Instead, it serves as a comprehensive, technically-grounded blueprint for researchers and drug development professionals. It outlines a systematic, hypothesis-driven workflow to thoroughly characterize the potential mechanism of action of 2-(2-methoxyphenoxy)ethylamine, from initial target screening to downstream signaling pathway analysis. This document provides the causal logic behind experimental choices, detailed, field-proven protocols, and frameworks for data interpretation, empowering research teams to unlock the potential pharmacological identity of this compound.

Introduction and Rationale for Pharmacological Investigation

2-(2-Methoxyphenoxy)ethylamine, also known as Guaiacoxyethylamine, is a key building block in the synthesis of drugs targeting the adrenergic system.[2][3][4] For instance, it is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole to produce Carvedilol, a non-selective beta/alpha-1 blocker.[1] Its structural components—a primary amine, a flexible ethyl linker, and a methoxy-substituted phenyl ring—are suggestive of potential interactions with biogenic amine receptors. A speculative analysis suggests it may interact with serotonin (5-HT) receptors, and potentially other neurotransmitter systems like dopamine or norepinephrine, based on its molecular structure.[5]

This structural resemblance to known pharmacophores necessitates a formal investigation. Ascribing its utility solely to that of a passive intermediate may overlook potential intrinsic biological activity, off-target effects relevant to its parent drugs, or opportunities for new lead compound discovery.

This guide, therefore, presents a logical and robust experimental cascade designed to systematically de-orphanize the pharmacology of 2-(2-methoxyphenoxy)ethylamine.

Proposed Overall Investigation Workflow

The following workflow provides a high-level overview of the experimental strategy, beginning with broad screening to identify primary targets and progressively narrowing the focus to specific functional outcomes and signaling pathways.

Caption: Overall workflow for characterizing 2-(2-methoxyphenoxy)ethylamine.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's properties is critical for experimental design, including solvent selection and concentration calculations.

Table 1: Physicochemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenoxy)ethan-1-amine | |

| CAS Number | 1836-62-0 | [6][7] |

| Molecular Formula | C₉H₁₃NO₂ | [7] |

| Molecular Weight | 167.21 g/mol | [7] |

| Appearance | Colorless or light yellow liquid/oil | [8] |

| Boiling Point | 98°C @ 0.4 mmHg | [4] |

| Solubility | Difficult to mix in water | [4][8] |

| SMILES | COC1=CC=CC=C1OCCN | |

| InChIKey | CKJRKLKVCHMWLV-UHFFFAOYSA-N |

Synthesis Note: The synthesis of 2-(2-methoxyphenoxy)ethylamine is well-documented in patent literature, often starting from guaiacol (2-methoxyphenol). One common route involves the reaction of guaiacol with 1,2-dihaloethane followed by amination.[1][3] For research purposes, it is readily available from commercial chemical suppliers.[4][6]

Phase 1: Primary Target Identification

Causality: The primary objective of this phase is to determine if the compound physically interacts with a panel of plausible biological targets. Without evidence of binding, functional assays are premature. We employ high-sensitivity, high-throughput methods to cast a wide net based on the compound's structural alerts.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding is the gold-standard for quantifying the affinity of a compound for a receptor.[9] A competitive displacement assay is the most efficient format for screening, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.[10]

Experimental Protocol: Competitive Radioligand Binding (Filtration Method)

-

Receptor Preparation: Utilize commercially available membrane preparations or prepare from cell lines overexpressing the human receptor of interest (e.g., HEK293 or CHO cells). Protein concentration should be determined via a Bradford or BCA assay.

-

Assay Buffer Preparation: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The exact composition may vary depending on the specific receptor.

-

Reaction Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor ligand to saturate all specific binding sites.

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of 2-(2-methoxyphenoxy)ethylamine (e.g., from 10 nM to 100 µM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[11] This must be determined in preliminary kinetic experiments.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B).[9] This traps the membrane-bound radioligand on the filter.

-

Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[12]

-

Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of 2-(2-methoxyphenoxy)ethylamine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Hypothetical Target Panel and Data Summary for Binding Assays

| Target | Radioligand | Ki (nM) for 2-(2-methoxyphenoxy)ethylamine |

| Adrenergic α₁ | [³H]-Prazosin | Experimental Value |

| Adrenergic α₂ | [³H]-Rauwolscine | Experimental Value |

| Adrenergic β₁ | [³H]-CGP-12177 | Experimental Value |

| Adrenergic β₂ | [³H]-Dihydroalprenolol | Experimental Value |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Experimental Value |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value |

| Dopamine D₂ | [³H]-Spiperone | Experimental Value |

Monoamine Oxidase (MAO) Inhibition Assays

Causality: As a primary amine, 2-(2-methoxyphenoxy)ethylamine is a structural substrate for monoamine oxidases (MAO-A and MAO-B), enzymes that catabolize neurotransmitters. Inhibition of these enzymes is a key therapeutic strategy for depression and neurodegenerative diseases.[13][14]

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is based on the principle that MAO activity produces hydrogen peroxide (H₂O₂), which can be detected with a fluorometric probe.[15]

-

Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

-

Reagent Preparation:

-

MAO Substrate: Use a specific substrate for each isoform (e.g., p-tyramine).

-

Detection Reagent: Prepare a working solution containing Horseradish Peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red).

-

-

Reaction Setup (96-well black plate):

-

Add MAO-A or MAO-B enzyme to wells.

-

Add serial dilutions of 2-(2-methoxyphenoxy)ethylamine or a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) for control.

-

Pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add the substrate/detection reagent mix to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the log concentration of 2-(2-methoxyphenoxy)ethylamine to determine the IC₅₀ value.

-

Phase 2: Functional Activity Assessment

Causality: Once binding affinity is established for a G-protein coupled receptor (GPCR), the functional consequence of that binding must be determined. The compound could be an agonist (activates the receptor), an antagonist (blocks the agonist from activating), or an inverse agonist (reduces basal receptor activity). Measuring the levels of key second messengers like cyclic AMP (cAMP) or detecting the phosphorylation of downstream kinases like ERK provides this functional readout.

cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

This assay is critical for receptors that signal through adenylyl cyclase. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.[16][17]

Caption: Simplified Gs/Gi-coupled receptor signaling pathway.

Experimental Protocol: HTRF-Based cAMP Assay

-

Cell Culture: Use a cell line stably expressing the target receptor. Seed cells in a 384-well plate and grow to confluency.[17]

-

Compound Preparation:

-

Agonist Mode: Prepare serial dilutions of 2-(2-methoxyphenoxy)ethylamine in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

-

Antagonist Mode: Prepare serial dilutions of 2-(2-methoxyphenoxy)ethylamine. Also prepare a solution of a known agonist for the receptor at its EC₈₀ concentration.

-

-

Cell Stimulation:

-

Agonist Mode: Add the diluted compound to the cells and incubate for 30 minutes at 37°C.

-

Antagonist Mode: Pre-incubate the cells with the diluted compound for 15-30 minutes, then add the agonist and incubate for another 30 minutes.

-

-

Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog). Incubate for 60 minutes at room temperature.[18][19]

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 ratio, which is inversely proportional to the amount of cAMP produced. Plot the ratio against the log concentration of the test compound to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Phospho-ERK1/2 (pERK) Western Blot for MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the phosphorylation of ERK1/2, is a common downstream signaling event for many GPCRs (especially Gq-coupled) and Receptor Tyrosine Kinases (RTKs).[20]

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Protocol: pERK Western Blot

-

Cell Culture and Starvation: Plate cells expressing the target receptor. Once they reach ~80% confluency, serum-starve them overnight to reduce basal ERK phosphorylation.

-

Cell Treatment: Treat cells with varying concentrations of 2-(2-methoxyphenoxy)ethylamine for a short duration (e.g., 5-15 minutes). Include positive and negative controls.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[21]

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[24]

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody that detects total ERK1/2.[22]

-

Densitometry Analysis: Quantify the band intensity for both p-ERK and total ERK. Calculate the p-ERK/total-ERK ratio for each sample and plot against the log concentration of the compound to determine the EC₅₀.

Table 3: Hypothetical Data Summary for Functional Assays

| Assay | Target Receptor | Mode | Result (EC₅₀ / IC₅₀) | Efficacy (% of Control Agonist) |

| cAMP | Adrenergic β₂ | Agonist | Experimental Value | Experimental Value |

| cAMP | Serotonin 5-HT₁ₐ | Antagonist | Experimental Value | N/A |

| pERK | Serotonin 5-HT₂ₐ | Agonist | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a rigorous, multi-faceted framework for the initial pharmacological characterization of 2-(2-methoxyphenoxy)ethylamine. By progressing logically from binding to function, researchers can efficiently determine if this compound possesses intrinsic biological activity, identify its primary molecular targets, and elucidate its mechanism of action.

Positive findings from this workflow—such as potent and selective activity at a specific receptor—would warrant further investigation, including:

-

Selectivity Profiling: Expanded binding and functional screening against a wider panel of receptors, ion channels, and transporters.

-

In Vivo Studies: Evaluation of the compound's effects in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

While its role as a chemical intermediate is secure, a thorough execution of the protocols outlined herein will definitively answer the question of whether 2-(2-methoxyphenoxy)ethylamine is merely a stepping stone in synthesis or a pharmacologically active entity in its own right.

References

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. IndiaMART. [Link]

-

2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2. PubChem. [Link]

- Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

2-(2-Methoxyphenoxy)ethylamine. Vihita Bio-Chem Pvt. Ltd. [Link]

-

cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. PubMed Central. [Link]

-

Western blot band for Erk and phopho(p). ResearchGate. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. [Link]

-

In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

Ligand-Based Virtual Screening for the Inhibitors of Monoamine Oxidase B. Bentham Science. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

cAMP Accumulation Assay. Creative BioMart. [Link]

-

Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

-

Receptor Binding Assays. MilliporeSigma. [Link]

-

Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. PubMed Central. [Link]

-

2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry. Chemdad. [Link]

-

Predicting monoamine oxidase inhibitory activity through ligand-based models. PubMed. [Link]

-

ERK by Westerns. Protocol Online. [Link]

-

Two methoxy derivatives of resveratrol...suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways. PubMed Central. [Link]

Sources

- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 2. punagri.com [punagri.com]

- 3. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 4. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 6. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]

- 7. 2-(2-Methoxyphenoxy)ethylamine - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 8. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. researchgate.net [researchgate.net]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. Predicting monoamine oxidase inhibitory activity through ligand-based models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monoamine Oxidase Assays [cellbiolabs.com]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ERK by Westerns - Protein and Proteomics [protocol-online.org]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-methoxyphenoxy)ethylamine hydrochloride, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Recognizing the critical role of solubility in drug development and formulation, this document outlines detailed, field-proven protocols for the experimental determination of aqueous and solvent solubility via the universally recognized shake-flask method, in accordance with OECD Guideline 105. Furthermore, a validated protocol for the determination of the acid dissociation constant (pKa) using potentiometric titration is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies to enable the generation of reliable and reproducible data essential for regulatory submissions and successful formulation development.

Introduction: The Significance of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

2-(2-Methoxyphenoxy)ethylamine hydrochloride is a primary amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable application is as a key intermediate in the production of Carvedilol, a widely used beta-blocker for the treatment of heart failure and high blood pressure.[1] Given its importance in the pharmaceutical manufacturing chain, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation design, and ensuring the quality and efficacy of the final drug product.

The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine. Solubility, in particular, is a cornerstone of drug development, directly influencing a compound's dissolution rate, bioavailability, and overall therapeutic effectiveness. This guide, therefore, places a strong emphasis on robust methodologies for determining this critical parameter.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(2-methoxyphenoxy)ethylamine and its hydrochloride salt is presented in Table 1. It is important to note that while some properties are well-documented, quantitative solubility data in various solvents remains sparse in publicly available literature. The protocols outlined in this guide are designed to address this gap.

| Property | Value | Source |

| Chemical Name | 2-(2-Methoxyphenoxy)ethylamine hydrochloride | N/A |

| Synonyms | 1-(2-Aminoethoxy)-2-methoxybenzene hydrochloride | [2] |

| CAS Number | 64464-07-9 | [2][3] |

| Molecular Formula | C₉H₁₄ClNO₂ | [3] |

| Molecular Weight | 203.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 107-109°C | [4] |

| Predicted pKa (free base) | 8.55 ± 0.10 | [5][6] |

| Qualitative Aqueous Solubility | Highly soluble in water | N/A |

| Qualitative Solvent Solubility | Slightly soluble in DMSO and Methanol | [4] |

The Principle of Solubility and Influencing Factors

The solubility of an ionizable compound like 2-(2-methoxyphenoxy)ethylamine hydrochloride is intrinsically linked to its pKa and the pH of the medium. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a primary amine, the equilibrium is as follows:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

At a pH below the pKa, the ionized form (R-NH₃⁺) predominates, which is generally more water-soluble. Conversely, at a pH above the pKa, the non-ionized (free base) form (R-NH₂) is more prevalent, which tends to be less soluble in aqueous media but more soluble in organic solvents. The predicted pKa of 8.55 for the free base suggests that the hydrochloride salt will be highly soluble in acidic and neutral aqueous solutions.[5][6]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is achieved, followed by the quantification of the dissolved solute in the supernatant. This protocol is based on the principles outlined in the OECD Guideline 105.[8][9][10]

Causality Behind Experimental Choices

-

Excess Solid: The presence of undissolved solid material is crucial to ensure that the solution is saturated and that a true equilibrium between the solid and dissolved states is reached.[7]

-

Equilibration Time: Sufficient time is required for the dissolution process to reach a steady state. This is typically determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.[7] For many compounds, 18-24 hours is sufficient.[11]

-

Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and defined temperature (e.g., 25°C or 37°C) is critical for reproducibility and relevance to physiological conditions.

-

Phase Separation: It is imperative to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflated solubility values. Centrifugation followed by filtration is a robust method to achieve this.

-

Validated Analytical Method: The use of a specific and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), is essential for the accurate quantification of the dissolved compound.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 2-(2-methoxyphenoxy)ethylamine hydrochloride to a series of clear glass vials. The exact amount should be enough to ensure a visible amount of solid remains at the end of the experiment.

-

To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol).

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. Discard the first few drops of the filtrate to prevent any potential adsorption onto the filter membrane.

-

-

Analysis:

-

Prepare a series of calibration standards of 2-(2-methoxyphenoxy)ethylamine hydrochloride of known concentrations in the same solvent used for the solubility experiment.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

Determine the concentration of the dissolved compound in the sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the precision of the results.

-

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound.[12] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is determined from the resulting titration curve.

Causality Behind Experimental Choices

-

Constant Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, is important because the pKa is an equilibrium constant that can be influenced by the ionic environment of the solution.[13]

-

Carbonate-Free Titrant: When titrating with a base (e.g., NaOH), it is crucial to use a carbonate-free solution. Dissolved carbon dioxide from the atmosphere can form carbonic acid, which will react with the titrant and introduce errors in the determination of the equivalence point.[12]

-

Precise pH Measurement: The accuracy of the pKa determination is directly dependent on the precision of the pH measurements. A properly calibrated pH meter with a suitable electrode is essential.

-

Titration Curve Analysis: The pKa value is found at the half-equivalence point, where half of the compound has been neutralized. At this point, the concentrations of the acidic and basic forms of the compound are equal, and the pH is equal to the pKa.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a known amount of 2-(2-methoxyphenoxy)ethylamine hydrochloride and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[13][14]

-

Add a background electrolyte, such as KCl, to maintain a constant ionic strength (e.g., 0.15 M).[13]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong, carbonate-free base (e.g., 0.1 M NaOH).[13][14]

-

-

Titration:

-

Place the solution of the compound in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.

-

Immerse a calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[14]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH at the half-equivalence point is equal to the pKa of the compound.

-

-

Data Reporting:

-

Report the determined pKa value, including the temperature at which the measurement was performed.

-

The experiment should be repeated at least three times to ensure reproducibility.

-

Experimental Workflow Diagram

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The successful development of any pharmaceutical product relies on a solid foundation of physicochemical data. For a critical intermediate like 2-(2-methoxyphenoxy)ethylamine hydrochloride, understanding its solubility and ionization behavior is not merely an academic exercise but a prerequisite for efficient process development and rational formulation design. While readily available quantitative solubility data is limited, this guide provides the necessary theoretical framework and detailed, validated experimental protocols to empower researchers to generate this crucial information. By adhering to these standardized methods, drug development professionals can ensure the integrity of their data, leading to more robust and reliable product development outcomes.

References

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

-

Swarthmore College. (n.d.). Guide for Writing in Chemistry. Swarthmore College. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Xerte Online Toolkits. (n.d.). Appendix 6: A Brief Guide to Writing in Chemistry. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences, 5(1), 1-6. Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

-

Enago Academy. (2018, January 4). How to Write Chemical Compound Names in Journal Manuscripts (Part 3). Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Davit, B. M., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

My GCSE Science. (2024, October 3). Top tips for writing chemical formulae. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Glomme, A., & Bergström, C. A. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmacy and Pharmacology, 57(5), 583-589. Retrieved from [Link]

-

Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

Melissa Maribel. (2017, September 24). Naming Ionic and Molecular Compounds | How to Pass Chemistry [Video]. YouTube. Retrieved from [Link]

-

IUCLID. (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from [Link]

Sources

- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-(2-Methoxyphenoxy)ethylamine hydrochloride | 64464-07-9 [chemicalbook.com]

- 5. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to N-Ethyl-2-(2-methoxyphenoxy)ethanamine (CAS 4766-09-0)

A Note to the Researcher: Information regarding N-Ethyl-2-(2-methoxyphenoxy)ethanamine (CAS 4766-09-0) is not extensively available in publicly accessible scientific literature and safety databases. This guide has been compiled based on available data for the specified compound and its close structural analog, 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0), a well-documented pharmaceutical intermediate. Interpretations and proposed methodologies are grounded in established chemical principles and should be approached with standard laboratory prudence.

Section 1: Compound Profile and Physicochemical Properties

This compound is a secondary amine derivative characterized by an ethyl group attached to the nitrogen atom of 2-(2-methoxyphenoxy)ethylamine. This structural modification influences its physical and chemical properties, potentially affecting its reactivity, solubility, and biological interactions compared to its primary amine counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4766-09-0 | - |

| Molecular Formula | C₁₁H₁₇NO₂ | - |

| Molecular Weight | 195.26 g/mol | - |

| Appearance | Not explicitly documented; likely a liquid or low-melting solid | Inferred |

Section 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway 1: Reductive Amination

This approach is a cornerstone of amine synthesis, offering high selectivity and mild reaction conditions. It involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Proposed Reductive Amination Workflow for this compound Synthesis.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-(2-methoxyphenoxy)acetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add ethylamine (1.1-1.5 eq).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthetic Pathway 2: N-Alkylation

This classical method involves the direct alkylation of the precursor primary amine, 2-(2-methoxyphenoxy)ethylamine, with an ethylating agent. A critical consideration for this pathway is the potential for over-alkylation to form the tertiary amine.

Caption: Proposed N-Alkylation Workflow for this compound Synthesis.

Experimental Protocol: N-Alkylation

-

Reaction Setup: Dissolve 2-(2-methoxyphenoxy)ethylamine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (Et₃N, 1.5-2.0 eq).

-

Alkylation: To the stirred suspension, add an ethylating agent like ethyl iodide or ethyl bromide (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, filter off the solid base, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Section 3: Applications in Pharmaceutical Synthesis

While direct applications of this compound are not widely reported, its structural similarity to 2-(2-methoxyphenoxy)ethylamine suggests its potential use as a key intermediate in the synthesis of pharmaceutical compounds. The primary amine analog is a known precursor for Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[1][2]

The use of N-substituted analogs in the synthesis of such compounds can be a strategic approach to modulate the reactivity of the amine and potentially avoid the formation of certain impurities.[3]

Section 4: Safety and Handling

No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for this compound (CAS 4766-09-0) is publicly available. Therefore, it is imperative to handle this compound with the utmost caution, assuming it may possess hazards similar to or greater than its primary amine analog.

For 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0), the following hazards are identified:

-

Acute Toxicity: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Section 5: Conclusion and Future Perspectives

This compound represents a potentially valuable, yet under-documented, chemical entity. While its physicochemical properties and synthetic routes can be inferred from established chemical principles, a clear need exists for experimental validation and comprehensive characterization. Future research efforts should focus on developing and publishing a robust synthesis protocol, acquiring detailed analytical data (NMR, IR, MS), and conducting thorough toxicological assessments. Such data would be invaluable for its potential application in medicinal chemistry and drug development, particularly in the synthesis of novel analogs of existing pharmaceuticals like Carvedilol.

References

- Vihita Bio. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. Vihita Bio. Accessed January 23, 2026.

- Angene Chemical. This compound|4766-09-0. Angene Chemical. Accessed January 23, 2026.

- ExportersIndia. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. ExportersIndia. Accessed January 23, 2026.

- Punagri Organics & Lifesciences. 2-(2-Methoxyphenoxy) Ethylamine Supplier. Punagri Organics & Lifesciences. Accessed January 23, 2026.

- PubChem. 2-(2-Methoxyphenoxy)ethyl amine.

- ChemicalBook. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0. ChemicalBook. Accessed January 23, 2026.

- Tokyo Chemical Industry Co., Ltd. 2-(2-Methoxyphenoxy)ethylamine Hydrochloride 64464-07-9. Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 23, 2026.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine. Fisher Scientific. Accessed January 23, 2026.

- TCI Chemicals. SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate. TCI Chemicals. Accessed January 23, 2026.

- Hashemzadeh, M. Novel design and synthesis of modified structure of carvedilol. PubMed. Accessed January 23, 2026.

- Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Scholars Research Library. Accessed January 23, 2026.

Sources

- 1. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 3. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

An In-depth Technical Guide to 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(2-methoxyphenoxy)ethylamine, a pivotal chemical intermediate in modern pharmaceutical manufacturing. Targeted at researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, prevalent synthetic routes, analytical methodologies, and critical applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction: Strategic Importance in Pharmaceutical Synthesis

2-(2-methoxyphenoxy)ethylamine, also known by synonyms such as Guaiacoxyethylamine and 1-(2-Aminoethoxy)-2-methoxybenzene, is a substituted ethylamine derivative.[1][2][3] Its molecular structure, featuring a methoxyphenoxy group attached to an ethylamine backbone, makes it a versatile building block in organic synthesis.[2] The compound's primary significance lies in its role as a key starting material and critical intermediate for the synthesis of several active pharmaceutical ingredients (APIs).[2][3][4]

Most notably, it is indispensable in the production of Carvedilol, a widely prescribed nonselective beta-blocker used to treat heart failure and hypertension.[2][3][5] It is also a precursor in the synthesis of other drugs like Amosulalol and Tamsulosin.[3][6] The purity, reactivity, and availability of this intermediate directly impact the efficiency, yield, and safety profile of the final API manufacturing process, making a deep understanding of its properties essential for pharmaceutical chemists.

Core Chemical and Physical Properties

A thorough grasp of the compound's properties is fundamental for its effective handling, storage, and application in synthetic chemistry. The data presented below is compiled from various authoritative sources and commercial suppliers.

Identifiers and General Data

This table summarizes the key identifiers for 2-(2-methoxyphenoxy)ethylamine.

| Property | Value | Source(s) |

| CAS Number | 1836-62-0 | [1][3][5][7][8] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][5][8] |

| Molecular Weight | 167.21 g/mol | [1][5][8] |

| IUPAC Name | 2-(2-methoxyphenoxy)ethanamine | [1][5] |

| Common Synonyms | Guaiacoxyethylamine, Carvedilol Related Compound E, 1-(2-Aminoethoxy)-2-methoxybenzene | [1][3][7] |

| InChI Key | CKJRKLKVCHMWLV-UHFFFAOYSA-N | [1][5] |

| SMILES | COC1=CC=CC=C1OCCN | [1][5] |

Physicochemical Properties

These properties are critical for process design, including reaction setup, solvent selection, and purification procedures.

| Property | Value | Notes | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid/oil | [8][9] | |

| Boiling Point | 98 °C @ 0.4 mmHg; ~275-277 °C (atmospheric) | High boiling point necessitates vacuum distillation for purification. | [5][9][10] |

| Density | ~1.11 g/cm³ | [5][9][10] | |

| Solubility | Difficult to mix with water. Soluble in organic solvents (e.g., ethanol, methanol). | Immiscibility with water is leveraged in work-up procedures. | [5][9][10][11] |

| pKa | 8.55 ± 0.10 (Predicted) | Reflects the basicity of the primary amine group. | [10] |

| Sensitivity | Air Sensitive | Requires storage under an inert atmosphere to prevent degradation. | [5][10] |

Synthesis Methodologies: A Comparative Analysis

The industrial and laboratory-scale synthesis of 2-(2-methoxyphenoxy)ethylamine has evolved to improve safety, yield, and cost-effectiveness. Below, we explore common synthetic pathways, explaining the rationale behind their design.

Diagram: Synthetic Pathways Overview

Caption: Comparison of a classic multi-step Gabriel synthesis versus a modern one-pot approach.

Protocol 1: Gabriel Synthesis Pathway

This classic method offers robust and predictable outcomes but involves multiple steps and potentially hazardous reagents. The core principle is the use of potassium phthalimide as an ammonia surrogate to prevent over-alkylation, a common side reaction with primary amines.

Rationale: The phthalimide group acts as a protecting group for the amine, allowing for a clean nucleophilic substitution (Sₙ2) reaction. Subsequent deprotection releases the desired primary amine. While effective, this route's process mass intensity can be high, and the use of reagents like hydrazine hydrate for deprotection is often avoided in commercial manufacturing due to its toxicity.[6] An alternative using potassium hydroxide (KOH) for hydrolysis is a safer, more environmentally benign choice.[6]

Step-by-Step Methodology:

-

Step A: Alkylation. React guaiacol with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) under basic conditions to form 1-chloro-2-(2-methoxyphenoxy)ethane.

-

Step B: Phthalimide Substitution. React 1-chloro-2-(2-methoxyphenoxy)ethane with potassium phthalimide in a polar aprotic solvent like DMF.[6] The reaction is typically heated to drive the Sₙ2 reaction to completion.

-

Step C: Deprotection (Hydrolysis). The resulting N-[2-(2-methoxyphenoxy)ethyl]phthalimide intermediate is treated with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.[6][12] The mixture is heated under reflux for several hours.

-

Work-up and Purification. After cooling, the reaction mixture is quenched with water. The product, being an organic base, is extracted into an organic solvent (e.g., dichloromethane) after adjusting the pH. The combined organic layers are dried and concentrated. The crude product is then purified by vacuum distillation to yield the final high-purity liquid.

Protocol 2: One-Pot Synthesis from Guaiacol, Urea, and Ethanolamine

This modern approach streamlines the process, significantly improving operational efficiency and reducing waste. It avoids costly or hazardous reagents by generating the key reactive species in situ.[13]

Rationale: This innovative method leverages the reaction of urea and ethanolamine to form 2-oxazolidone in the reaction vessel, which then reacts directly with guaiacol under alkaline catalysis to yield the final product.[13] This avoids the direct use of expensive 2-oxazolidone and eliminates multiple intermediate isolation steps, aligning with the principles of green chemistry.

Step-by-Step Methodology: [13]

-

Charging the Reactor. To a suitable reactor, add guaiacol, urea, ethanolamine, potassium hydroxide (catalyst), and a high-boiling solvent like mesitylene.[13] A typical molar ratio is 1:1.6:1.6:0.1 (guaiacol:urea:ethanolamine:KOH).[13]

-

First Heating Stage. Heat the mixture gradually (e.g., 10°C/hour) to a target temperature of 170°C and hold for 6-20 hours.[13] During this stage, 2-oxazolidone is formed and reacts with guaiacol.

-

Second Stage. Add ethylenediamine to the reaction mixture and hold at temperature for a second period to ensure complete conversion and facilitate the final amine formation.[13]

-

Work-up and Isolation. Cool the reaction mass. Add water and an appropriate organic solvent for extraction. Wash the organic layer to remove salts and impurities.

-

Purification. Concentrate the organic phase under reduced pressure to obtain the crude product as a brown-black liquid, which can be further purified by vacuum distillation.[13]

Key Applications in Drug Development

The primary utility of 2-(2-methoxyphenoxy)ethylamine is as a nucleophile in the synthesis of larger, more complex molecules with therapeutic value.

Diagram: Role in Carvedilol Synthesis

Caption: The key reaction step in Carvedilol synthesis.

The synthesis of Carvedilol involves an epoxide ring-opening reaction.[5][6] The primary amine group of 2-(2-methoxyphenoxy)ethylamine acts as the nucleophile, attacking the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction forms the characteristic secondary amine and hydroxyl group linkage found in the final Carvedilol molecule. The stereochemistry and purity of the starting amine are critical to ensure the desired pharmacological activity and minimize impurities in the final drug product.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(2-methoxyphenoxy)ethylamine is a non-negotiable aspect of its use in pharmaceutical manufacturing. Reference standards are available for analytical development and validation, often characterized under ISO 17025.[7]

Protocol 3: Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is an ideal technique for assessing the purity of volatile and thermally stable compounds like 2-(2-methoxyphenoxy)ethylamine. It effectively separates the main component from residual starting materials, solvents, and synthesis by-products.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane). A typical concentration is ~1 mg/mL.

-

Instrument Setup:

-

Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector: Set to a temperature of ~250°C in split mode.

-

Detector: Use a Flame Ionization Detector (FID), set to ~280°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C. Hold for 5-10 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method). An assay of >95% or >99% is common depending on the grade.[3][8]

Safety, Handling, and Storage

Proper handling procedures are crucial due to the compound's hazardous properties.

Hazard Identification

The compound is classified under multiple GHS hazard categories.

| GHS Hazard Code | Description | Notes | Source(s) |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4). | [1] |

| H314 / H318 | Causes severe skin burns and eye damage | Corrosive (Category 1). Requires immediate and thorough rinsing upon contact. | [1][11] |

| UN Number | UN2735 | AMINES, LIQUID, CORROSIVE, N.O.S. | [5][11] |

| Packing Group | III | [11] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[11]

-

Ventilation: Handle exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

-

Storage: The compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][9][10] Keep in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[5][9][11]

Conclusion

2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0) is more than just a chemical reagent; it is a critical enabler in the production of life-saving medications. For scientists and developers, a mastery of its properties, synthetic nuances, and analytical controls is fundamental to achieving efficient, safe, and scalable pharmaceutical manufacturing. As synthetic methodologies continue to advance, the focus will remain on developing even more sustainable and cost-effective routes to this high-value intermediate, further solidifying its importance in the drug development landscape.

References

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

2-(2-Methoxyphenoxy)ethyl amine. PubChem, National Center for Biotechnology Information. [Link]

-

2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. Universal Drugstore. [Link]

Sources

- 1. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 3. punagri.com [punagri.com]

- 4. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 5. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 7. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]

- 8. 2-(2-Methoxyphenoxy)ethylamine - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 9. 2-(2-Methoxyphenoxy)Ethylamine Chemical Properties, Uses, Safety Data & Synthesis | Leading Supplier in China [nj-finechem.com]

- 10. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-(2-Methoxy Phenoxy) Ethyl Phthalimide | Vihita Drugs & Intermediates [vihitadrugs.com]

- 13. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethanamine and its N-Ethyl Derivative: Synthesis, Properties, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(2-methoxyphenoxy)ethanamine scaffold is a cornerstone in the synthesis of several critical cardiovascular and urological therapeutics. While the primary amine, 2-(2-methoxyphenoxy)ethanamine (CAS No. 1836-62-0), is a well-documented and industrially significant intermediate, its N-ethyl derivative, N-Ethyl-2-(2-methoxyphenoxy)ethanamine, is not described in the current scientific or patent literature. This guide provides a comprehensive review of the core moiety, detailing its synthesis, chemical properties, and critical role in drug development. Furthermore, leveraging established principles of medicinal and synthetic chemistry, this document outlines logical pathways for the synthesis of the N-ethyl derivative and offers expert insights into its potential physicochemical and pharmacological properties.

Part 1: The Core Moiety: 2-(2-Methoxyphenoxy)ethanamine

This section focuses on the parent compound, a vital building block in modern pharmaceuticals.

Introduction and Pharmaceutical Significance

2-(2-Methoxyphenoxy)ethanamine is a primary amine that serves as a pivotal intermediate in the synthesis of multiple blockbuster drugs.[1] Its structure, featuring a guaiacol (2-methoxyphenol) moiety linked by an ether to an ethylamine chain, provides a versatile template for creating complex active pharmaceutical ingredients (APIs).[2]

Its most notable applications are in the production of:

-

Carvedilol: A non-selective beta/alpha-1 blocker used to treat heart failure and high blood pressure.[1][3] 2-(2-Methoxyphenoxy)ethanamine forms the side chain that is crucial for the drug's beta-blocking activity.

-

Tamsulosin: An α1a-selective alpha blocker used in the treatment of benign prostatic hyperplasia.[4]

-

Amosulalol: An alpha- and beta-blocker used for hypertension.[1][3]

The high purity and stable formulation of this intermediate are paramount, as they directly impact the safety and efficacy of the final drug products.[2]

Physicochemical Properties and Identification

Correctly identifying and characterizing this starting material is fundamental. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1836-62-0 | [1][5] |

| Molecular Formula | C₉H₁₃NO₂ | [5] |

| Molecular Weight | 167.21 g/mol | [5] |

| Appearance | Clear, colorless to light yellow/brown liquid or oil | [6] |

| Boiling Point | 98 °C at 0.4 mmHg | [6] |

| Density | ~1.11 g/cm³ | [6] |

| Solubility | Soluble in organic solvents like ethanol and methanol; slightly soluble in water. | [2] |

| Synonyms | 1-(2-Aminoethoxy)-2-methoxybenzene, Guaiacoxyethylamine, 2-(o-Methoxyphenoxy)ethylamine | [1][5] |

Synthesis Methodologies: An Overview

The industrial synthesis of 2-(2-methoxyphenoxy)ethanamine has evolved to avoid hazardous reagents and improve yield and safety. Several patented routes are noteworthy for their strategic choices.

This classic method for forming primary amines involves the reaction of a haloalkane with potassium phthalimide, followed by hydrolysis or hydrazinolysis.

-

Step 1: Ether Formation: Guaiacol is reacted with 1,2-dichloroethane to form 1-(2-chloroethoxy)-2-methoxybenzene.

-

Step 2: Phthalimide Alkylation: The resulting chloro-intermediate is reacted with potassium phthalimide.

-

Step 3: Deprotection: The phthalimide group is removed, typically using hydrazine hydrate, to yield the final primary amine.

Causality Insight: While effective, this route's commercial viability is hampered by the high cost of potassium phthalimide and the toxicity of hydrazine hydrate.[4]

This approach builds the ethylamine chain via a nitrile intermediate.

-

Step 1: Cyanomethylation: Guaiacol is reacted with bromoacetonitrile in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

-

Step 2: Reduction: The resulting nitrile is reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Causality Insight: This pathway is often avoided in large-scale commercial manufacturing due to the significant hazards associated with reagents like NaH and LiAlH₄, which are pyrophoric and react violently with water.[4]

Innovations have led to more cost-effective and safer one-pot procedures.

-

Methodology: This process involves reacting guaiacol, urea, and ethanolamine in a high-boiling solvent like mesitylene. These reagents first form 2-oxazolidone in situ, which then reacts with guaiacol under basic catalysis (e.g., potassium hydroxide) to generate the target compound.

Causality Insight: This method is highly efficient as it avoids the direct use of expensive 2-oxazolidone and proceeds without isolating intermediates, saving time and resources.

The logical flow of these synthetic strategies is visualized in the diagram below.

Caption: Major synthetic routes to 2-(2-Methoxyphenoxy)ethanamine.

Safety and Handling

As a reactive intermediate, proper handling is crucial.

-

Hazards: The compound is classified as harmful if swallowed and can cause serious eye damage or skin irritation.[5]

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light, moisture, and air, as it is air-sensitive.[2][6]

-

Handling: Standard laboratory precautions, including the use of gloves, goggles, and a lab coat in a fume hood, are required.[2]

Part 2: this compound: A Technical Exploration

This section addresses the user's core topic by applying established chemical principles to predict the synthesis and properties of the N-ethyl derivative.

Proposed Synthetic Routes

The synthesis of a secondary amine from a primary amine is a standard organic transformation. Two highly effective and validated methods are proposed.

This is a robust and high-yielding method for N-alkylation.

Protocol:

-

Schiff Base Formation: Dissolve 2-(2-methoxyphenoxy)ethanamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add acetaldehyde (1.1 equivalents) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the corresponding imine (Schiff base).

-

Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise.

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography or distillation to yield this compound.

Causality Insight: This method is preferred for its high selectivity and the use of mild, readily available reagents, minimizing over-alkylation. STAB is particularly effective as it is less basic and can be used in a one-pot procedure without isolating the imine.

Direct alkylation with an ethylating agent is also feasible, though it requires careful control to prevent side reactions.

Protocol:

-

Reaction Setup: Dissolve 2-(2-methoxyphenoxy)ethanamine (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF. Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Alkylation: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.05 equivalents), dropwise to the mixture at room temperature.

-

Reaction Monitoring: Heat the mixture if necessary (e.g., 50-70 °C) and monitor the reaction's progress.

-

Work-up and Purification: Upon completion, filter off the base, concentrate the solvent, and perform a standard aqueous work-up followed by purification as described in Method 1.

Causality Insight: This method is straightforward but carries a higher risk of forming the tertiary amine (diethylation) and quaternary ammonium salt. Using a slight excess of the primary amine can help mitigate this, but purification is often more challenging than with reductive amination.

Caption: Proposed synthetic pathways to the N-ethyl derivative.

Predicted Physicochemical and Pharmacological Impact of N-Ethylation

The addition of an ethyl group to the primary amine is expected to systematically alter the molecule's properties:

| Property | Parent Amine (Known) | N-Ethyl Derivative (Predicted) | Rationale |

| Molecular Weight | 167.21 g/mol | ~195.26 g/mol | Addition of a C₂H₄ group. |

| Lipophilicity (LogP) | ~0.7 | Higher (~1.2 - 1.5) | The ethyl group is hydrophobic, increasing the molecule's affinity for nonpolar environments. This could enhance membrane permeability and potentially blood-brain barrier penetration. |

| Basicity (pKa) | Lower (Primary Amine) | Higher (Secondary Amine) | Secondary amines are generally more basic than primary amines due to the electron-donating inductive effect of the additional alkyl group, which stabilizes the resulting ammonium cation. |

| Pharmacology | Intermediate; not directly active. | Potentially active; altered receptor affinity. | In adrenergic receptor ligands like Carvedilol, the secondary amine is critical for binding. N-ethylation might alter the binding affinity and selectivity for alpha vs. beta receptors compared to the N-H or larger substituents found in active drugs. It could introduce weak agonist or antagonist properties. |

| Metabolism | Likely undergoes oxidation or conjugation. | Susceptible to N-dealkylation. | The N-ethyl group provides a new site for cytochrome P450-mediated metabolism, potentially leading to the formation of the parent primary amine as a metabolite. |

Part 3: Conclusion and Future Directions

2-(2-Methoxyphenoxy)ethanamine is a high-value, non-negotiable starting material for the synthesis of essential medicines, with well-established industrial production methods. Its chemical reactivity, particularly at the primary amine, is the key to its utility.

While its N-ethyl derivative is not a known commercial product or widely studied research chemical, its synthesis is straightforward via standard organic chemistry protocols like reductive amination. The introduction of the N-ethyl group would predictably increase the molecule's basicity and lipophilicity, changes that would undoubtedly alter its pharmacological profile should it be used as a pharmacophore. Researchers exploring new adrenergic agents or other CNS-active compounds could consider this derivative a novel scaffold for further elaboration. This guide provides the foundational knowledge and predictive insights necessary to embark on such an investigation.

References

-

PubChem. 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

IndiaMART. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. [Link]

-

Vihita Bio Chem Pvt Ltd. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. [Link]

Sources

- 1. punagri.com [punagri.com]

- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 3. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 4. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 5. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Safe Handling of 2-(2-Methoxyphenoxy)ethylamine and Its N-Ethyl Derivative for Research and Development Professionals

A Note on Chemical Nomenclature: This guide primarily addresses the safety and handling of 2-(2-Methoxyphenoxy)ethylamine (CAS No. 1836-62-0), for which extensive safety data is available. The user's query specified "N-Ethyl-2-(2-methoxyphenoxy)ethanamine." It is crucial to recognize that the presence of an N-ethyl group would alter the molecule's physical, chemical, and toxicological properties. While this guide provides a robust framework based on the parent compound, researchers handling the N-ethyl variant must conduct a specific risk assessment, considering that the N-ethyl group may affect properties such as basicity, lipophilicity, and metabolic pathways, potentially influencing its toxicological profile. The principles of safe handling outlined herein for the parent amine should be considered the minimum standard for its N-ethyl derivative.

Section 1: Compound Profile and Hazard Identification

2-(2-Methoxyphenoxy)ethylamine and its derivatives are valuable intermediates in pharmaceutical synthesis, notably in the production of drugs like Carvedilol, used for treating heart conditions.[1][2] Understanding the inherent risks of this corrosive liquid is the foundation of its safe utilization in a laboratory setting.

The compound is classified as hazardous, with the primary dangers being severe skin burns and eye damage.[3][4] Ingestion is also harmful and can cause severe damage to the gastrointestinal tract.[3]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear picture of the primary hazards associated with 2-(2-Methoxyphenoxy)ethylamine.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | Danger | H314 - Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318 - Causes serious eye damage.[4] |

| Acute Toxicity, Oral | Category 4 | Warning | H302 - Harmful if swallowed.[4] |

This data is aggregated from multiple sources and represents a consensus classification. Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier.

Physical and Chemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | [4][5] |

| Molecular Weight | 167.21 g/mol | [4] |

| Appearance | Light yellow to brown clear liquid.[5] | [5] |

| Odor | Amine-like | [5] |

| Boiling Point | 98 °C @ 0.4 mmHg | [2] |

| Density | 1.11 g/cm³ | [2] |

| Refractive Index | 1.54 | |

| Solubility | Immiscible with water.[3] Soluble in organic solvents like ethanol, methanol, or acetone.[6] | [3][6] |

| Sensitivity | Moisture and air sensitive.[2] | [2] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the corrosive nature of 2-(2-Methoxyphenoxy)ethylamine, engineering controls and a stringent PPE protocol are non-negotiable for ensuring personnel safety.

Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent any contact with the substance.

Figure 1: Mandatory PPE for handling 2-(2-Methoxyphenoxy)ethylamine.

-

Eye and Face Protection: Wear tightly fitting safety goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Use protective gloves that have been inspected for integrity before use.[5] It is crucial to adhere to the breakthrough time and permeability data provided by the glove manufacturer.

-

Skin and Body Protection: Long-sleeved clothing or a lab coat is mandatory to prevent skin contact.[5]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for ammonia and organic ammonia derivatives (Type K, green) must be used.[3][5]

Section 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating the risks associated with this compound.

Handling Procedures

-

Always handle this substance within a designated "Corrosives area."[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not ingest. If swallowed, seek immediate medical assistance.[3][5]

Storage

-

Store under an inert atmosphere, as the compound is sensitive to air and moisture.[2]

-

Store away from incompatible materials, such as oxidizing agents.[7]

Disposal

-

Dispose of this chemical and its container at a hazardous or special waste collection point.[5]

-

Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3][5]

-

Do not empty into drains or sewers, as large amounts can affect the pH and harm aquatic organisms.[5]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

First Aid Measures

Sources

- 1. punagri.com [punagri.com]

- 2. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

N-Ethyl-2-(2-methoxyphenoxy)ethanamine synthesis protocol

An Application Note and Protocol for the Synthesis of N-Ethyl-2-(2-methoxyphenoxy)ethanamine, a key intermediate with applications in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction